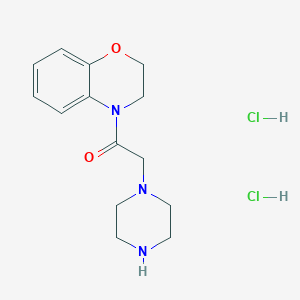

1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2.2ClH/c18-14(11-16-7-5-15-6-8-16)17-9-10-19-13-4-2-1-3-12(13)17;;/h1-4,15H,5-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISVWYHGUGBBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N2CCOC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS No. 1308565-07-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzoxazine moiety fused with a piperazine ring, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of 261.32 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazines, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar benzoxazine derivatives demonstrated antibacterial and antifungal activities against various pathogens, suggesting that the structure may be crucial for these effects .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer potential. Studies have shown that benzoxazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures were found to exhibit cytotoxic effects on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .

Neuroprotective Effects

The piperazine component of the compound is associated with neuroprotective effects. Research has indicated that piperazine derivatives can enhance cognitive function and protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases .

The biological activities of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Reduction : Its neuroprotective properties may stem from its ability to scavenge free radicals and reduce oxidative damage in neuronal tissues.

Case Studies

Several studies have documented the biological activity of benzoxazine derivatives:

- Study on Anticancer Activity : A comparative analysis revealed that certain benzoxazine derivatives exhibited IC50 values lower than standard chemotherapy agents like doxorubicin against A431 cells, indicating a promising anticancer profile .

- Neuroprotection in Animal Models : In preclinical studies using rodent models, piperazine-containing compounds showed significant improvements in behavioral tests associated with memory and learning, supporting their potential as therapeutic agents for cognitive disorders .

Data Table

Wissenschaftliche Forschungsanwendungen

Chemical and Physical Properties

- Molecular Formula : C14H19N3O2

- Molecular Weight : 261.32 g/mol

- CAS Number : 1308565-07-2

- IUPAC Name : 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Antidiabetic Activity

Research indicates that derivatives of benzoxazine compounds can exhibit significant α-glucosidase inhibitory activity, which is crucial for managing diabetes. A study highlighted the synthesis and evaluation of related compounds, demonstrating their potential as antidiabetic agents through inhibition of carbohydrate digestion and absorption .

Antioxidant Properties

Antioxidants play a vital role in protecting cells from oxidative stress. The compound's structure suggests it may possess antioxidant properties, which could be beneficial in preventing diseases associated with oxidative damage .

Neuroprotective Effects

Given its piperazine moiety, the compound may interact with neurotransmitter systems, potentially offering neuroprotective effects. Research into similar compounds has shown efficacy in models of neurodegenerative diseases .

Data Tables and Case Studies

Synthesis and Functionalization

The synthesis of this compound involves multi-step processes that allow for functionalization at various positions on the benzoxazine ring. This flexibility in synthesis can lead to the development of analogs with enhanced biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations

The compound’s closest analogs differ in substituents attached to the piperazine-ethanone backbone:

- 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS unspecified): Replaces the benzoxazine group with a 3,4-dimethylphenyl ring, altering lipophilicity and steric bulk .

- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (CAS unspecified): Substitutes the benzoxazine with a chlorine atom and a phenyl-piperazine group, likely enhancing electrophilicity .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Key Substituent | Molecular Weight (g/mol) | Salt Form |

|---|---|---|---|

| Target Compound | Benzoxazine | 334.25 | Dihydrochloride |

| 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride | 3,4-Dimethylphenyl | Not reported | Dihydrochloride |

| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone | Chlorine, phenyl-piperazine | 279.77 (neutral form) | None |

| (4-(1-ethylimidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride | Imidazole, methoxyphenyl | 350.80 | Hydrochloride |

Pharmacological Activity

Piperazine derivatives are widely explored for therapeutic applications:

- Antimicrobial/Antifungal: Chlorinated analogs (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone) show promise in antifungal and antibacterial contexts .

- CNS Modulation: The benzoxazine group in the target compound may confer neuroactive properties, as benzoxazines are known to interact with serotonin or dopamine receptors.

Key Research Findings

- Piperazine as a Pharmacophore : Piperazine’s flexibility enables diverse biological interactions; substitutions modulate receptor selectivity and potency .

- Discontinuation Trends : The target compound’s discontinuation highlights challenges in balancing synthesis complexity, demand, and safety profiling .

Vorbereitungsmethoden

General Synthetic Route

The synthesis typically starts with a benzoxazine derivative that undergoes a nucleophilic substitution or amidation reaction with piperazine to form the ethanone linkage. The free base thus formed is then converted into the dihydrochloride salt by treatment with hydrochloric acid.

Step 1: Formation of the benzoxazinyl ethanone intermediate

The benzoxazine ring (3,4-dihydro-2H-1,4-benzoxazin-4-yl) is functionalized to introduce a reactive ethanone moiety capable of coupling with piperazine.Step 2: Coupling with piperazine

Piperazine reacts with the ethanone intermediate, typically under controlled temperature and solvent conditions, to yield the 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one base compound.Step 3: Conversion to dihydrochloride salt

The base compound is treated with hydrochloric acid, often in an alcoholic or aqueous medium, to form the dihydrochloride salt, enhancing solubility and stability for pharmaceutical applications.

Detailed Reaction Conditions and Variations

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Benzoxazine derivative preparation | Starting benzoxazine precursor; solvent (e.g., ethanol or dichloromethane); mild heating | Prepares reactive intermediate for coupling |

| Coupling with piperazine | Piperazine (1 eq.); solvent (e.g., 1,4-dioxane or ethanol); reflux or room temperature; base catalyst if needed | Forms ethanone linkage via nucleophilic substitution |

| Salt formation | Hydrochloric acid (HCl); solvent (water, isopropanol, or ethanol); temperature 0–25 °C; stirring for several hours | Produces dihydrochloride salt with high purity |

The reaction times vary from 1 to 12 hours depending on scale and solvent.

Purification is typically achieved by recrystallization from suitable solvents or by filtration and drying.

Example Synthesis Protocol (Adapted from Similar Piperazine-Benzoxazine Systems)

Synthesis of 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one base:

- Dissolve the benzoxazine derivative in dry 1,4-dioxane.

- Add piperazine slowly under nitrogen atmosphere.

- Stir the mixture at reflux temperature (~80–100 °C) for 2–4 hours.

- Cool the reaction mixture and extract with dichloromethane to isolate the product.

- Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

Conversion to dihydrochloride salt:

- Dissolve the base compound in isopropanol or ethanol.

- Slowly add concentrated hydrochloric acid at 0 °C with stirring.

- Maintain stirring for 4–6 hours at room temperature.

- Filter the precipitated dihydrochloride salt, wash with cold solvent, and dry under vacuum.

Analytical and Purification Techniques

Purity assessment is conducted by NMR (¹H, ¹³C), mass spectrometry, and HPLC to confirm structure and purity.

Melting point determination helps verify the crystalline salt form.

Drying conditions typically involve vacuum drying at 25–55 °C to remove residual solvents without decomposing the compound.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent for coupling | 1,4-Dioxane, ethanol, or dichloromethane | Choice affects reaction rate and yield |

| Temperature | Room temperature to reflux (80–100 °C) | Reflux accelerates coupling |

| Reaction time | 2–12 hours | Longer time may improve yield |

| Acid for salt formation | Concentrated HCl | Stoichiometric amounts for dihydrochloride salt |

| Salt formation solvent | Isopropanol, ethanol, water | Solvent choice affects crystallization |

| Purification | Recrystallization, filtration, drying | Ensures high purity and stability |

Research Findings and Notes

The dihydrochloride salt form enhances the compound's solubility and stability, which is crucial for pharmaceutical research and formulation.

The coupling reaction between benzoxazine derivatives and piperazine is generally straightforward but requires careful control of temperature and stoichiometry to avoid side reactions.

Variations in solvent and reaction conditions can influence yield and purity; ethanol and isopropanol are preferred solvents for salt formation due to their miscibility with HCl and ease of removal.

The preparation methods are consistent with standard organic synthesis techniques for heterocyclic amine-containing compounds, ensuring reproducibility and scalability for research use.

Q & A

Q. How to address discrepancies in reported biological activity across cell lines or assay platforms?

- Methodological Answer :

- Assay validation : Ensure consistency in cell passage number, serum concentration, and incubation time.

- Control compounds : Include reference standards (e.g., clozapine for dopamine receptor assays) to normalize inter-lab variability .

- Meta-analysis : Apply Bayesian hierarchical models to aggregate data from multiple studies and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.